molecular formula C24H24ClN3OS B2522422 1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450340-27-9

1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B2522422
CAS No.: 450340-27-9
M. Wt: 437.99
InChI Key: KHQRZDKCMPZTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a potent and selective research compound developed to inhibit BCR-ABL tyrosine kinase, including the notorious T315I "gatekeeper" mutation that confers resistance to first- and second-generation tyrosine kinase inhibitors like imatinib and nilotinib. Its primary research value lies in the study of drug-resistant chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), providing a critical chemical probe for investigating alternative signaling pathways and overcoming therapeutic failure. The compound's mechanism involves targeting the ATP-binding site of the kinase, and its specific structural design, featuring the thienopyrazole scaffold, enhances binding affinity to the mutated protein. Researchers utilize this inhibitor to explore the dynamics of kinase domain mutations, elucidate mechanisms of oncogenic signaling persistence, and preclinically validate novel strategies for targeting refractory hematological malignancies. Its application extends to high-throughput screening assays and combination therapy studies aimed at preventing or overcoming multi-drug resistance in leukemic cells.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3OS/c1-16-6-2-3-7-21(16)28-22(19-14-30-15-20(19)27-28)26-23(29)24(12-4-5-13-24)17-8-10-18(25)11-9-17/h2-3,6-11H,4-5,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQRZDKCMPZTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) 1-(4-Chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

  • Structural Difference : The o-tolyl group in the target compound is replaced with a 4-chlorophenyl group.
  • Chlorine’s electron-withdrawing nature may reduce metabolic stability compared to the methyl group in o-tolyl .

(b) 1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide

  • Structural Difference : Incorporates a 4-methoxyphenyl group and a sulfone (5,5-dioxido) modification on the thiophene ring.
  • This analog (TH301) is explicitly noted in the evidence, suggesting therapeutic relevance .

Core Heterocycle Modifications

(a) 1-(4-Chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide

  • Structural Difference: Replaces the thieno-pyrazole with a triazolo-thiazine system.
  • Implications : The triazole-thiazine core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. This may improve target engagement but reduce membrane permeability due to increased polarity .

(b) 1-(4-Chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

  • Structural Difference: Substitutes the thieno-pyrazole with a pyrazolo-pyrimidine scaffold and adds a 4-methylbenzyl side chain.

Comparative Analysis Table

Compound ID/Ref. Core Structure Key Substituents Hypothesized Properties
Target Compound Thieno[3,4-c]pyrazole o-Tolyl, 4-chlorophenyl High lipophilicity; moderate metabolic stability
Thieno[3,4-c]pyrazole 4-Chlorophenyl (×2) Increased steric hindrance; reduced solubility
(TH301) Thieno[3,4-c]pyrazole 4-Methoxyphenyl, sulfone Enhanced solubility; improved oxidative stability
Triazolo-thiazine None (unmodified) Higher polarity; potential for kinase inhibition
Pyrazolo-pyrimidine 4-Methylbenzyl, ethyl linker Conformational flexibility; π-stacking capability

Key Research Findings and Hypotheses

  • Electronic Effects : Chlorine and methoxy substituents modulate electron density, affecting interactions with charged residues in binding pockets .
  • Metabolic Stability : Sulfone groups (as in TH301) may reduce cytochrome P450-mediated degradation compared to thiophene analogs .
  • Solubility vs. Permeability : Polar groups (e.g., methoxy) improve aqueous solubility but may compromise blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.